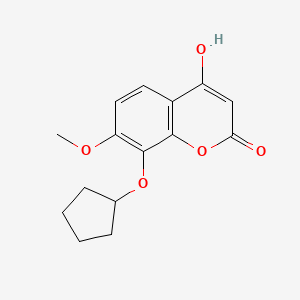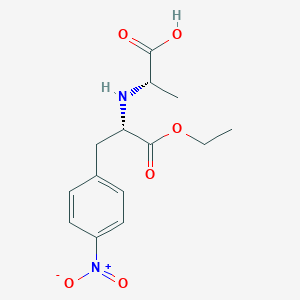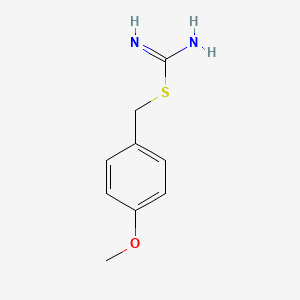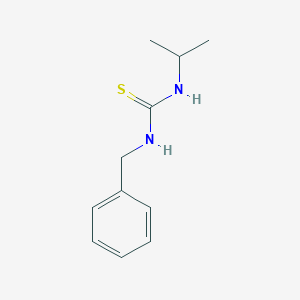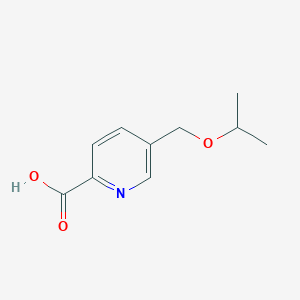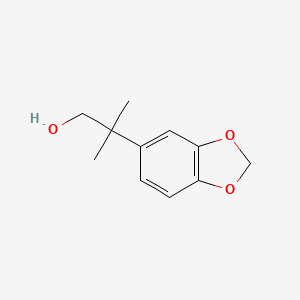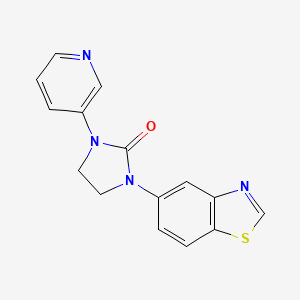
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one
Vue d'ensemble
Description
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that combines the structural features of benzothiazole, pyridine, and imidazolidinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one can be achieved through various synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This technique accelerates the reaction process and can be used for the synthesis of benzothiazole derivatives.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Analyse Des Réactions Chimiques
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or ammonia.
Applications De Recherche Scientifique
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of essential biological processes, making the compound a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole moiety and have similar biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and are known for their antimicrobial and anti-inflammatory properties.
Imidazolidinone derivatives: These compounds contain the imidazolidinone ring and are used in the development of pharmaceuticals.
The uniqueness of this compound lies in its combination of these three structural features, which can result in enhanced biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H12N4OS |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-5-yl)-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-18(6-7-19(15)12-2-1-5-16-9-12)11-3-4-14-13(8-11)17-10-21-14/h1-5,8-10H,6-7H2 |
Clé InChI |
QAUQTQYMZJFHKG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1C2=CC3=C(C=C2)SC=N3)C4=CN=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

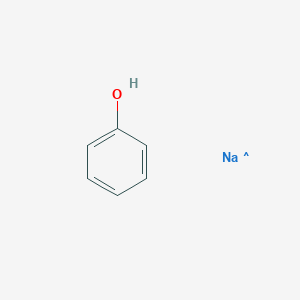
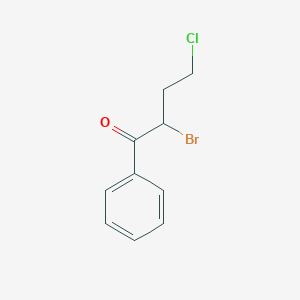
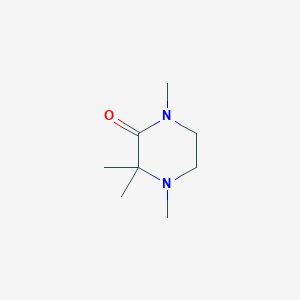
![tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate](/img/structure/B8718772.png)
![3-(Cyclohexylamino)-2-(2,4-dimethoxyphenyl)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile](/img/structure/B8718775.png)
![N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8718781.png)
